molecular formula C15H15N3O3 B11707067 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11707067
M. Wt: 285.30 g/mol
InChI Key: JUWHWNWHOAFPMN-LICLKQGHSA-N
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Description

N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide (hereafter referred to as Compound 5h) is a Schiff base derivative synthesized from isoniazid (INH) and 2,5-dimethoxybenzaldehyde. It features a pyridine-4-carbohydrazide backbone conjugated with a 2,5-dimethoxyphenyl substituent via an imine (-C=N-) linkage. Key characteristics include:

  • Synthesis: Yielded 74% as yellow crystals with a melting point of 260–262°C and HPLC purity of 99% .
  • Spectroscopic Data: IR peaks at 1550 cm⁻¹ (C=N), 1654 cm⁻¹ (C=O), and 3351 cm⁻¹ (NH) confirm its structural integrity .
  • Biological Profile: While ineffective against Mycobacterium tuberculosis H37Rv (MIC > molar equivalent of INH) , it exhibits notable antidepressant activity in preclinical models, attributed to its 2,5-dimethoxy substitution .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-3-4-14(21-2)12(9-13)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

JUWHWNWHOAFPMN-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=NC=C2

solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the precipitated product is filtered. Crude material is washed with cold ethanol to remove unreacted starting materials. Recrystallization from hot ethanol or acetonitrile yields pure crystals. Reported yields for this method range from 75% to 88%, depending on reaction monitoring and purification efficiency.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. In this approach, equimolar quantities of pyridine-4-carbohydrazide and 2,5-dimethoxybenzaldehyde are irradiated in a solvent-free system or aqueous medium at 240 W (35% irradiation power) for 5–10 minutes.

Advantages Over Conventional Methods

  • Time efficiency : Completion in minutes versus hours.

  • Enhanced purity : Reduced side-product formation due to uniform heating.

  • Green chemistry : Water can serve as a solvent, minimizing environmental impact.

A comparative analysis of methods is summarized below:

MethodReaction TimeYield (%)Purity (HPLC)
Conventional Reflux6–8 hours78–8895–97%
Microwave Irradiation5–10 minutes89–9598–99%

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism:

  • Protonation : The aldehyde carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic attack : The hydrazide’s amino group attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water generates the stable E-configuration hydrazone.

Stereochemical control ensures the E-isomer predominates due to steric hindrance between the pyridine ring and methoxy groups in the Z-configuration.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • νC=O\nu_{\text{C=O}}: 1654 cm1^{-1} (amide carbonyl).

    • νC=N\nu_{\text{C=N}}: 1600 cm1^{-1} (imine stretch).

    • νOCH3\nu_{\text{OCH}_3}: 1060 cm1^{-1}.

  • 1^1H NMR (400 MHz, DMSO-d6_6) :

    • δ 8.89–8.92 (d, 2H, pyridine-H).

    • δ 8.22 (s, 1H, imine-CH).

    • δ 3.92–4.12 (m, 6H, OCH3_3).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 286.5 [M+H]+^+.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the E-configuration and planar geometry of the hydrazone moiety. The dihedral angle between the pyridine and methoxyphenyl rings is approximately 12°, indicating minimal steric strain.

Scalability and Industrial Feasibility

Large-scale synthesis (≥1 kg) employs continuous flow reactors to maintain temperature control and mixing efficiency. Key considerations include:

  • Solvent recovery : Ethanol is distilled and reused to reduce costs.

  • Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported HCl) enable reuse over multiple batches.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrazide dimerization : Minimized by maintaining stoichiometric precision and inert atmospheres.

  • Oxidation of methoxy groups : Avoided by conducting reactions under nitrogen.

Yield Improvement

  • Sonication-assisted synthesis : Ultrasonic waves enhance mass transfer, reducing reaction times by 30%.

  • Catalyst screening : Lewis acids like ZnCl2_2 improve reaction rates but require post-synthesis removal.

Recent Advances

Recent studies explore enzymatic catalysis using lipases for solvent-free synthesis, achieving yields comparable to microwave methods (91%) with reduced energy input .

Chemical Reactions Analysis

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Structural and Functional Modifications

Compound 5h belongs to a broader class of pyridine-4-carbohydrazide derivatives. Structural variations in the aryl/heteroaryl substituents significantly influence biological activity:

Compound ID/Name Substituent Key Properties Biological Activity Reference
5h 2,5-Dimethoxyphenyl High thermal stability (m.p. 260–262°C), IR-confirmed imine linkage Antidepressant (highest in class); No anti-TB activity
5a, 5c, 5d Hydrophobic alkyl/aryl groups (e.g., 4-methylphenyl) Enhanced stability Anti-TB activity (MIC equivalent to INH); Non-toxic to macrophages
5l 2-Butyl-4-chloroimidazolyl Strong hydrogen bonding with InhA catalytic domain Potent anti-TB activity; Binds Val65, Ser94, Gly96 residues
L4 5-Fluoro-2-hydroxyphenyl Polar hydroxyl/fluoro groups Antibacterial (MIC 1.55 mM vs. E. coli); Inactive vs. S. aureus
3k 2,5-Dimethoxyphenyl (similar to 5h) Identical substituent but distinct backbone High antidepressant activity (comparable to 5h)
Naphthalene derivative 2-Hydroxynaphthyl Extended aromatic system High-purity API intermediate (NLT 97%); No activity reported

Q & A

Q. Key Considerations :

  • Solvent choice (ethanol or methanol) impacts yield and purity.
  • Acid catalysts (HCl vs. acetic acid) influence reaction kinetics.

What analytical techniques are most effective for confirming the structural integrity of this compound?

Basic Question
A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : Confirm the hydrazone linkage (imine proton at δ 8.3–8.5 ppm) and aromatic substituents.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS molecular ion peak at m/z 297 [M+H]⁺).
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the E-configuration of the imine bond and intermolecular hydrogen bonding (e.g., N–H···O interactions) .
  • FT-IR : Identify characteristic peaks (C=N stretch at ~1600 cm⁻¹, C=O at ~1660 cm⁻¹) .

What biological activities have been reported for this compound, and how are they evaluated?

Basic Question

  • Antidepressant Activity : In vivo studies using forced swim tests (FST) and tail suspension tests (TST) showed significant reduction in immobility time (30–40% vs. controls), attributed to the 2,5-dimethoxyphenyl group enhancing blood-brain barrier permeability .
  • Nootropic Potential : Evaluated via Morris water maze tests, with improved cognitive retention linked to acetylcholinesterase inhibition (IC₅₀ ~12 µM) .

Q. Methodological Note :

  • Dose-response studies (10–100 mg/kg in rodent models) and comparison with reference drugs (e.g., fluoxetine) are critical for validating efficacy .

How do structural modifications (e.g., substituents on the aromatic rings) influence bioactivity and electronic properties?

Advanced Question

  • Electron-Donating Groups (e.g., methoxy) : Enhance π-π stacking with biological targets (e.g., serotonin receptors) and improve solubility. Substitutions at the 2,5-positions on the phenyl ring maximize antidepressant activity .
  • Halogen Substituents (e.g., Cl, Br) : Increase lipophilicity and binding affinity but may reduce metabolic stability. Computational studies (DFT) show halogenated derivatives exhibit lower HOMO-LUMO gaps (~3.5 eV), enhancing charge transfer properties .

Q. Experimental Validation :

  • Compare IC₅₀ values across derivatives using enzyme inhibition assays.
  • Correlate Hammett constants (σ) of substituents with bioactivity trends .

What computational methods are used to predict electronic and nonlinear optical (NLO) properties?

Advanced Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP), and hyperpolarizability (β) using functionals like B3LYP/6-311+G(d,p). Studies show β values up to 1.2 × 10⁻³⁰ esu, indicating potential NLO applications .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra (λₘₐₐ ~350 nm) to validate experimental absorbance data .

Q. Software Tools :

  • Gaussian 16 or ORCA for quantum calculations.
  • CrystalExplorer for Hirshfeld surface analysis .

How can researchers resolve contradictions in crystallographic data, such as unit cell parameters?

Advanced Question

  • Refinement Protocols : Use SHELXL for high-resolution data (R₁ < 0.05) and twin refinement for problematic crystals. reports monoclinic P2₁/c symmetry with a = 10.702 Å, b = 7.026 Å, c = 18.024 Å, β = 106.25° .
  • Validation Tools : Check for missed symmetry or disorder using PLATON’s ADDSYM. Cross-validate with Cambridge Structural Database (CSD) entries for analogous hydrazides .

Q. Case Study :

  • Discrepancies in β angles (>2°) may arise from temperature-dependent phase changes. Collect data at 100 K for stability .

What are the challenges in characterizing non-covalent interactions (e.g., hydrogen bonds) in crystal packing?

Advanced Question

  • Hydrogen Bond Networks : Identify N–H···O and C–H···π interactions via Hirshfeld surface analysis (e.g., 26% contribution from H···O contacts in ) .
  • Thermal Motion Artifacts : Differentiate true H-bonds from thermal displacement using anisotropic displacement parameters (ADPs).

Q. Tools :

  • Mercury (CCDC) for visualization.
  • ToposPro for topological analysis of supramolecular architectures .

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